molecular formula C7H10Cl2N4 B157230 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine CAS No. 1722-19-6

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Cat. No.: B157230
CAS No.: 1722-19-6
M. Wt: 221.08 g/mol
InChI Key: HYWCPNMPNFJCMD-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C7H10Cl2N4. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a diethylamino group attached to a triazine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with diethylamine. The reaction typically occurs in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction is carried out at elevated temperatures, usually between 70-80°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction times, and improve product yields . This method involves the use of a multimode reactor, which allows for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane or water are commonly used.

    Electrophilic Addition: Reagents such as arylamines and solvents like dioxane are used.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine atoms and a diethylamino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N4/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCPNMPNFJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938097
Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato
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Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-19-6
Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
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Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
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Record name 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato
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Record name 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
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Synthesis routes and methods

Procedure details

A mixture of 50.0 g (271 mmol) of cyanuric chloride, 22.0 g of 50% aqueous sodium hydroxide, 22 ml of water, and 150 ml of toluene, cooled to 0° C., is admixed with a solution of 19.8 g (271 mmol) of diethylamine in 25 ml of toluene over a 45 minute interval. The reaction temperature is maintained at 0°-5° C. throughout the addition. After the addition is complete, the reaction mixture is stirred for two hours at ambient temperature. Water is added to the mixture to dissolve the sodium chloride, and the phases are separated. The organic phase is dried over magnesium sulfate and concentrated to give an oil which is crystallized from heptane to give 42.0 g (70% yield) of 2,4-dichloro-6-diethylamino-1,3,5-triazine, a white crystalline material, m.p. 77°-9° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-dichloro-6-diethylamino-1,3,5-triazine a valuable building block in organic synthesis?

A: The two chlorine atoms in 2,4-dichloro-6-diethylamino-1,3,5-triazine are susceptible to nucleophilic substitution reactions. This feature allows chemists to replace them with a variety of other chemical groups, leading to the creation of diversely substituted 1,3,5-triazine derivatives. [, , ] These derivatives hold potential for applications in various fields, including pharmaceuticals and materials science.

Q2: Can you give an example of how 2,4-dichloro-6-diethylamino-1,3,5-triazine is used to create new compounds with potential biological activity?

A: Research has demonstrated that reacting 2,4-dichloro-6-diethylamino-1,3,5-triazine with halophenols leads to the formation of 2-chloro-4-diethylamino-6-halophenoxy-1,3,5-triazines. [] Interestingly, some compounds within this structural class exhibit promising antifungal activity. This highlights the potential of using 2,4-dichloro-6-diethylamino-1,3,5-triazine as a starting point for developing new antifungal agents.

Q3: Beyond its use in creating antifungal compounds, what other applications have been explored for derivatives of 2,4-dichloro-6-diethylamino-1,3,5-triazine?

A: Researchers have successfully employed the Suzuki-Miyaura cross-coupling reaction to synthesize dinucleophilic fragments incorporating the 1,3,5-triazine ring system, starting from 2,4-dichloro-6-diethylamino-1,3,5-triazine. [] These fragments are particularly interesting due to their potential for constructing larger, functional macrocycles. Such macrocycles are highly sought-after in various fields, including host-guest chemistry, supramolecular catalysis, and self-assembly processes.

Q4: How do scientists typically characterize the new compounds they create from 2,4-dichloro-6-diethylamino-1,3,5-triazine?

A: Various spectroscopic techniques are crucial for characterizing the structure of new compounds derived from 2,4-dichloro-6-diethylamino-1,3,5-triazine. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR) spectroscopy, and mass spectrometry (MS). [] By analyzing the data from these techniques, researchers can confirm the identity and purity of their synthesized compounds.

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